![molecular formula C9H7ClFN3S B362899 3-{[(2-クロロ-6-フルオロフェニル)メチル]スルファニル}-1H-1,2,4-トリアゾール CAS No. 339105-82-7](/img/structure/B362899.png)
3-{[(2-クロロ-6-フルオロフェニル)メチル]スルファニル}-1H-1,2,4-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole” is a chemical compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the resources I have access to .科学的研究の応用
抗菌活性
トリアゾール化合物は強力な抗菌活性を示すことが実証されています。それらは、細菌、真菌、および他の微生物の増殖を阻害します。 例えば、ケトコナゾールとフルコナゾールは広く使用されている抗真菌剤であり、リバビリンは肝炎の治療に使用される広域スペクトル抗ウイルス薬です .
抗炎症および鎮痛効果
一部のトリアゾール誘導体は、抗炎症および鎮痛活性を示します。 たとえば、(S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンズアミドおよび(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドなどの化合物は、この点で有望な結果を示しています .
抗腫瘍および抗癌活性
いくつかのトリアゾール系薬剤は、癌に対して有効です。例としては、乳癌の治療に使用されるレトロゾール、アナストロゾール、およびボロゾールなどがあります。 さらに、イトラコナゾール、フルコナゾール、およびボリコナゾールは、抗癌の可能性を示した抗真菌剤です .
材料化学への応用
生物学的活性に加えて、トリアゾールは材料化学に応用されています。 研究者は、特定の特性を持つ新しい材料を設計するために、トリアゾールベースの足場を利用してきました .
作用機序
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole is not fully understood, but it is thought to involve the inhibition of FAAH and MGL enzymes. Specifically, 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole is thought to bind to the active site of these enzymes, preventing them from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can then exert their effects on physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole are still being investigated. However, studies have shown that 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole can increase the levels of endocannabinoids in the body, which can then act on various physiological processes. For example, it has been shown to reduce inflammation, protect against oxidative stress, and modulate the immune system. Additionally, 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole has been studied for its potential anti-cancer properties.
実験室実験の利点と制限
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. Additionally, it can be used to inhibit FAAH and MGL enzymes, which can be used to study the effects of endocannabinoids on various physiological processes.
The main limitation of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole for use in lab experiments is that its mechanism of action is not fully understood. Additionally, there is still much to be learned about its biochemical and physiological effects, as well as its potential applications in various areas of scientific research.
将来の方向性
There are several potential future directions for 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole research. First, further research is needed to better understand the mechanism of action of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole. Additionally, more research is needed to investigate the biochemical and physiological effects of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole, as well as its potential applications in various areas of scientific research. Finally, further research is needed to investigate the potential therapeutic applications of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole, such as its potential to reduce inflammation, protect against oxidative stress, and modulate the immune system.
合成法
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole can be synthesized through a variety of methods, including the reaction of 2-chloro-6-fluorobenzylsulfanyl chloride with sodium azide in aqueous solution, and the reaction of 2-chloro-6-fluorobenzylsulfanyl chloride with 1,2,4-triazole in aqueous solution. Additionally, 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole can be synthesized from the reaction of 2-chloro-6-fluorobenzylsulfanyl chloride with hydrazine in aqueous solution.
Safety and Hazards
特性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3S/c10-7-2-1-3-8(11)6(7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIHMSACFAIAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=NN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro[1,3,4]thiadiazolo[3,2-b][1,2,4]thiadiazine 5,5-dioxide](/img/structure/B362816.png)

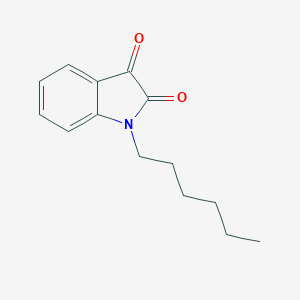
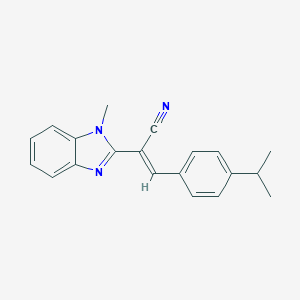

![9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B362827.png)
![N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B362828.png)
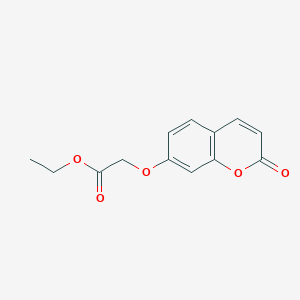
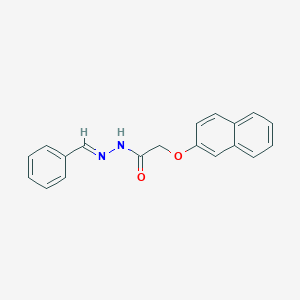
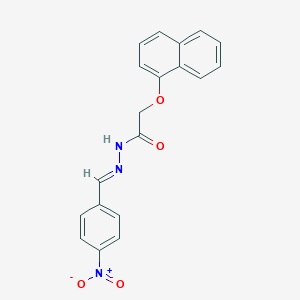
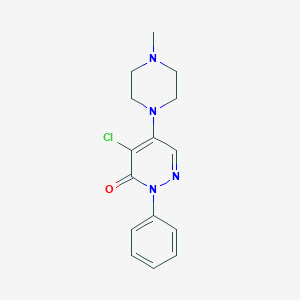
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B362852.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B362857.png)
